Cas no 2172194-90-8 (3-3-(4-aminooxan-4-yl)-1,2,4-oxadiazol-5-ylpropanoic acid)

3-3-(4-Aminooxan-4-yl)-1,2,4-oxadiazol-5-ylpropanoic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 4-aminooxane (morpholine) moiety and a propanoic acid tail. This structure imparts unique physicochemical properties, including potential bioactivity as a pharmacophore or intermediate in medicinal chemistry. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding capacity, while the aminooxane group enhances solubility and target interaction. The propanoic acid functionality allows for further derivatization or conjugation. This compound is of interest in drug discovery for its balanced lipophilicity and polarity, making it suitable for probing biological pathways or optimizing lead compounds. Its synthetic versatility also supports applications in materials science and agrochemical research.
3-3-(4-aminooxan-4-yl)-1,2,4-oxadiazol-5-ylpropanoic acid structure
2172194-90-8 structure
商品名:3-3-(4-aminooxan-4-yl)-1,2,4-oxadiazol-5-ylpropanoic acid
CAS番号:2172194-90-8
MF:C10H15N3O4
メガワット:241.243802309036
CID:5849126
PubChem ID:165522405

3-3-(4-aminooxan-4-yl)-1,2,4-oxadiazol-5-ylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-3-(4-aminooxan-4-yl)-1,2,4-oxadiazol-5-ylpropanoic acid
    • EN300-1451537
    • 3-[3-(4-aminooxan-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
    • 2172194-90-8
    • インチ: 1S/C10H15N3O4/c11-10(3-5-16-6-4-10)9-12-7(17-13-9)1-2-8(14)15/h1-6,11H2,(H,14,15)
    • InChIKey: FGEZWXQSWAKSKD-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C2=NOC(CCC(=O)O)=N2)(CC1)N

計算された属性

  • せいみつぶんしりょう: 241.10625597g/mol
  • どういたいしつりょう: 241.10625597g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 281
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 112Ų
  • 疎水性パラメータ計算基準値(XlogP): -3.3

3-3-(4-aminooxan-4-yl)-1,2,4-oxadiazol-5-ylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1451537-1000mg
3-[3-(4-aminooxan-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
2172194-90-8
1000mg
$986.0 2023-09-29
Enamine
EN300-1451537-1.0g
3-[3-(4-aminooxan-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
2172194-90-8
1g
$0.0 2023-06-06
Enamine
EN300-1451537-50mg
3-[3-(4-aminooxan-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
2172194-90-8
50mg
$827.0 2023-09-29
Enamine
EN300-1451537-250mg
3-[3-(4-aminooxan-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
2172194-90-8
250mg
$906.0 2023-09-29
Enamine
EN300-1451537-10000mg
3-[3-(4-aminooxan-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
2172194-90-8
10000mg
$4236.0 2023-09-29
Enamine
EN300-1451537-100mg
3-[3-(4-aminooxan-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
2172194-90-8
100mg
$867.0 2023-09-29
Enamine
EN300-1451537-2500mg
3-[3-(4-aminooxan-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
2172194-90-8
2500mg
$1931.0 2023-09-29
Enamine
EN300-1451537-500mg
3-[3-(4-aminooxan-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
2172194-90-8
500mg
$946.0 2023-09-29
Enamine
EN300-1451537-5000mg
3-[3-(4-aminooxan-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
2172194-90-8
5000mg
$2858.0 2023-09-29

3-3-(4-aminooxan-4-yl)-1,2,4-oxadiazol-5-ylpropanoic acid 関連文献

3-3-(4-aminooxan-4-yl)-1,2,4-oxadiazol-5-ylpropanoic acidに関する追加情報

Comprehensive Overview of 3-3-(4-aminooxan-4-yl)-1,2,4-oxadiazol-5-ylpropanoic acid (CAS No. 2172194-90-8): Structure, Applications, and Research Insights

The compound 3-3-(4-aminooxan-4-yl)-1,2,4-oxadiazol-5-ylpropanoic acid (CAS No. 2172194-90-8) has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This heterocyclic molecule combines an oxadiazole ring with a propanoic acid moiety, offering versatile reactivity and binding properties. Researchers are particularly interested in its role as a bioactive scaffold, which could be leveraged in drug discovery for targeting enzymes or receptors involved in metabolic and inflammatory pathways.

Recent studies highlight the growing demand for novel oxadiazole derivatives, driven by their pharmacological potential. The 4-aminooxan-4-yl group in this compound enhances its solubility and bioavailability, addressing a common challenge in small-molecule drug development. With the rise of precision medicine and AI-driven drug design, compounds like CAS 2172194-90-8 are increasingly explored for their ability to interact with specific protein targets, such as G-protein-coupled receptors (GPCRs) or kinases. These applications align with trending searches in scientific databases, including queries like "oxadiazole-based therapeutics" and "aminooxane modifications in drug design."

From a synthetic chemistry perspective, the 1,2,4-oxadiazole core of this compound is notable for its stability and electronic properties, making it a valuable intermediate in medicinal chemistry. The propanoic acid tail further allows for derivatization, enabling conjugation with other pharmacophores or biocompatible polymers. This adaptability has spurred interest in its use for prodrug formulations or targeted drug delivery systems, topics frequently searched in conjunction with "CAS 2172194-90-8" in academic literature.

Beyond therapeutics, 3-3-(4-aminooxan-4-yl)-1,2,4-oxadiazol-5-ylpropanoic acid is investigated for its potential in biomaterial science. Its amphiphilic nature could facilitate the development of smart hydrogels or nanocarriers, addressing current industry needs for sustainable and responsive materials. Searches for "oxadiazole in biomaterials" and "aminooxane functionalization" reflect this interdisciplinary relevance. Additionally, its compatibility with green chemistry principles—such as low toxicity and efficient synthesis—positions it as a candidate for environmentally friendly applications.

In summary, CAS 2172194-90-8 represents a multifaceted compound with broad implications across drug discovery, material science, and biotechnology. Its structural ingenuity and adaptability to modern research trends—such as computational chemistry and personalized medicine—ensure its continued prominence in scientific discourse. As interest grows in tailored molecular architectures, this compound is poised to remain a focal point for innovation.

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